molecular formula C14H16N2O2S B11347729 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11347729
M. Wt: 276.36 g/mol
InChI Key: FAFBXIXEUGDTMC-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzylamine .

Scientific Research Applications

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory mediators, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzohydrazide
  • 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzylamine
  • 4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzoic acid

Uniqueness

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxy group on the benzamide moiety.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C14H16N2O2S/c1-10-16-12(9-19-10)7-8-15-14(17)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

FAFBXIXEUGDTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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